molecular formula C7H5N3O2 B1371515 Methyl 2-cyanopyrimidine-5-carboxylate CAS No. 933989-25-4

Methyl 2-cyanopyrimidine-5-carboxylate

Cat. No. B1371515
M. Wt: 163.13 g/mol
InChI Key: ZAMJTUFENMZUSJ-UHFFFAOYSA-N
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Description

Methyl 2-cyanopyrimidine-5-carboxylate is a chemical compound with the molecular formula C7H5N3O2 and a molecular weight of 163.13 . It is used in scientific research and has diverse applications due to its unique properties, making it valuable in various fields such as pharmaceuticals, agrochemicals, and material science.


Molecular Structure Analysis

The InChI code for Methyl 2-cyanopyrimidine-5-carboxylate is 1S/C7H5N3O2/c1-12-7(11)5-3-9-6(2-8)10-4-5/h3-4H,1H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

Methyl 2-cyanopyrimidine-5-carboxylate is a solid at room temperature. The compound should be stored sealed in a dry environment at room temperature .

Scientific Research Applications

Synthesis and Structural Analysis

  • Methyl 2-cyanopyrimidine-5-carboxylate and its derivatives have been synthesized through various chemical reactions, such as the Sandmeyer reaction and the Dimroth rearrangement, offering insights into their structural properties and potential applications in organic chemistry (Hee, Jae Soon, & Tae Soung, 1969); (Brown & Paddon-Row, 1966).

Liquid Crystal Research

  • Research has been conducted on the liquid-crystal characteristics of certain esters derived from pyrimidine carboxylic acids, hinting at the potential use of these compounds in materials science, particularly in the development of liquid-crystal displays (Mikhaleva et al., 1986).

Coordination Chemistry and Magnetic Properties

  • Studies have explored the use of 2-cyanopyrimidine derivatives in forming coordination polymers, which display interesting magnetic properties. This research is significant in the field of materials science and could contribute to the development of new magnetic materials (Rodrı́guez-Diéguez et al., 2007).

Marine Natural Products

  • Compounds related to methyl 2-cyanopyrimidine-5-carboxylate have been isolated from marine sponges, exhibiting potential biological activities such as antiplasmodial and cytotoxic effects. This research is crucial in the search for new bioactive compounds from natural sources (König, Wright, & Linden, 1998).

Pharmaceutical Applications

  • Research on the synthesis of various pyrimidine derivatives, including those related to methyl 2-cyanopyrimidine-5-carboxylate, has shown potential in the development of new pharmaceutical compounds with anti-inflammatory and analgesic activities (Nofal, Fahmy, Zarea, & El-Eraky, 2011).

Antiplasmin Drug Research

  • In the quest for new antiplasmin drugs, aza analogs of aminomethylbenzoic acid, including those derived from methyl 2-cyanopyrimidine-5-carboxylate, have been synthesized and evaluated for their potential medicinal applications (Isoda et al., 1980).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335 . These codes represent specific hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively. The precautionary statements associated with the compound include P261, P264, P270, P301, P301, P312, P330 , which provide guidance on how to handle the compound safely.

properties

IUPAC Name

methyl 2-cyanopyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c1-12-7(11)5-3-9-6(2-8)10-4-5/h3-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAMJTUFENMZUSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(N=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-cyanopyrimidine-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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